molecular formula C15H14N2S2 B111888 3-Benzothiazol-2-yl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine CAS No. 143361-87-9

3-Benzothiazol-2-yl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine

Cat. No.: B111888
CAS No.: 143361-87-9
M. Wt: 286.4 g/mol
InChI Key: JFFSOOBVRATNTK-UHFFFAOYSA-N
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Description

3-Benzothiazol-2-yl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine is a chemical compound with the molecular formula C15H14N2S2 . It is a solid substance with a molecular weight of 286.42 . The IUPAC name for this compound is 3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H14N2S2/c16-14-13(9-5-1-3-7-11(9)18-14)15-17-10-6-2-4-8-12(10)19-15/h2,4,6,8H,1,3,5,7,16H2 . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 286.42 . The IUPAC name for this compound is 3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine . The InChI code for this compound is 1S/C15H14N2S2/c16-14-13(9-5-1-3-7-11(9)18-14)15-17-10-6-2-4-8-12(10)19-15/h2,4,6,8H,1,3,5,7,16H2 , which provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives are recognized for their diverse biological activities, attributed to the benzothiazole scaffold's unique structure, making it a cornerstone in medicinal chemistry. These compounds exhibit a broad spectrum of pharmacological activities, including anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelminthic, and anti-cancer properties. The structural variations, particularly substitutions on the C-2 and C-6 carbon atoms of the benzothiazole ring, are critical for these activities. This versatility underlines the importance of benzothiazole derivatives in drug development and therapeutic applications across various fields of chemistry (Bhat & Belagali, 2020).

Synthesis and Biological Significance

The synthesis of benzothiazole derivatives, including 2-(thio)ureabenzothiazoles, has been extensively explored due to their significant medicinal potential. These compounds are not only pivotal in the design and synthesis of new pharmacophores but also exhibit a variety of pharmacological activities. The synthetic methodologies have evolved over time, highlighting the importance of these derivatives in drug discovery and development. The chemical reactions involved in their synthesis provide a basis for exploring new compounds with potential therapeutic applications (Rosales-Hernández et al., 2022).

Therapeutic Potential and Patent Insights

Benzothiazole derivatives are subject to numerous patents, reflecting their wide-ranging therapeutic potentials. These patents encompass anticancer, antimicrobial, anti-inflammatory, and other biological activities, underscoring the benzothiazole nucleus's growing importance in the pharmaceutical industry. The structural simplicity and synthetic accessibility of benzothiazole derivatives offer significant opportunities for the development of novel chemotherapeutic agents, with some molecules being prime candidates for cancer treatment and other diseases (Kamal et al., 2015).

Recent Developments and Future Directions

The exploration of benzothiazole derivatives continues to be a rapidly developing area in medicinal chemistry. Recent patent reviews and studies highlight the evolving landscape of benzothiazole-based drug development, with a focus on cancer research, metabolic diseases, inflammation, neurodegeneration, and other target diseases. The ongoing research and patent filings indicate a promising future for benzothiazole derivatives in therapeutic applications, reinforcing their role as a versatile scaffold for drug discovery (Law & Yeong, 2022).

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S2/c16-14-13(9-5-1-3-7-11(9)18-14)15-17-10-6-2-4-8-12(10)19-15/h2,4,6,8H,1,3,5,7,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFSOOBVRATNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368101
Record name 3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143361-87-9
Record name 3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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